molecular formula C21H24F3N3O3S B2881190 4-methyl-N-tosyl-N-(4-(trifluoromethyl)benzyl)piperazine-1-carboxamide CAS No. 899991-61-8

4-methyl-N-tosyl-N-(4-(trifluoromethyl)benzyl)piperazine-1-carboxamide

Katalognummer B2881190
CAS-Nummer: 899991-61-8
Molekulargewicht: 455.5
InChI-Schlüssel: XIQKIMSRMSVZBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains a piperazine ring, a trifluoromethyl group, and a tosyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the trifluoromethyl group, and the attachment of the tosyl group. Trifluoromethyl groups can be introduced in various ways, such as by treatment with sulfur tetrafluoride .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Trifluoromethyl groups are known to have significant electronegativity .

Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Applications

Substituted piperazines, a motif shared with the compound of interest, have been found in numerous compounds with biological activity, including antiviral properties. For instance, unsymmetrical substituted piperazine derivatives have shown interesting antiviral properties, pointing towards potential applications of similar compounds in the development of antiviral agents (El‐Faham, Armand-Ugón, Esté, & Albericio, 2008). Additionally, piperazine derivatives have been identified as inhibitors of soluble epoxide hydrolase, with implications for their use in various disease models (Thalji et al., 2013).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific core structures have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Compounds within this study demonstrated significant COX-2 inhibition, suggesting that similar compounds could be developed as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neurological Disorder Treatments

Constrained analogues of tocainide, similar in their pursuit of targeted biological activity through structural modification, have been designed as voltage-gated skeletal muscle sodium channel blockers. Such compounds have shown increased potency and use-dependent block, highlighting the potential for compounds with similar structural modifications to be developed as treatments for neurological disorders (Catalano et al., 2008).

Cancer Treatment

Metabolism studies of flumatinib, an antineoplastic tyrosine kinase inhibitor, have provided insights into the metabolic pathways of similar compounds in humans. These studies reveal the importance of understanding metabolic processes in the development of cancer treatments, suggesting that detailed metabolic studies of compounds like 4-methyl-N-tosyl-N-(4-(trifluoromethyl)benzyl)piperazine-1-carboxamide could aid in the development of novel cancer therapies (Gong, Chen, Deng, & Zhong, 2010).

Wirkmechanismus

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a pharmaceutical, the trifluoromethyl group could be used to adjust the steric and electronic properties of a lead compound .

Zukünftige Richtungen

The use of trifluoromethyl groups in pharmaceuticals and other applications is a topic of ongoing research . It’s possible that new methods of synthesizing such compounds or new applications for them will be discovered in the future.

Eigenschaften

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O3S/c1-16-3-9-19(10-4-16)31(29,30)27(20(28)26-13-11-25(2)12-14-26)15-17-5-7-18(8-6-17)21(22,23)24/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQKIMSRMSVZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(F)(F)F)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.